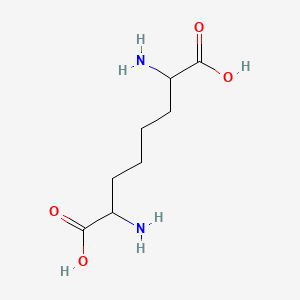

2,7-Diaminooctanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-diaminooctanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c9-5(7(11)12)3-1-2-4-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZHANAPVDIEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201004467 | |

| Record name | 2,7-Diaminooctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201004467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84211-42-7 | |

| Record name | alpha,alpha'-Diaminosuberic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084211427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Diaminooctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201004467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,7 Diaminooctanedioic Acid and Its Derivatives

Established Chemical Synthesis Routes for 2,7-Diaminooctanedioic Acid

Catalytic Hydrogenation Pathways for this compound Production from Nitrile Precursors

The catalytic hydrogenation of nitriles presents a significant and economical method for the production of primary amines. wikipedia.org This process is integral to the synthesis of diamino acids like this compound from corresponding dinitrile precursors. The reaction involves the reduction of a nitrile group (R-C≡N) to a primary amine (R-CH₂NH₂) using hydrogen gas in the presence of a catalyst. wikipedia.org

Commonly employed catalysts for this transformation include Group 10 metals such as Raney nickel, palladium black, and platinum dioxide. wikipedia.org However, the choice of catalyst is crucial to ensure high selectivity for the primary amine, as intermediate imines can react with the amine product to form secondary and tertiary amines as byproducts. wikipedia.org To enhance selectivity, cobalt-based catalysts, such as cobalt boride, are often utilized. wikipedia.org An industrial application of this technology is the synthesis of hexamethylenediamine (B150038) from adiponitrile, a key precursor for Nylon 66. wikipedia.org

Reaction conditions such as solvent, pH, temperature, and hydrogen pressure are critical factors that influence the reaction's outcome. wikipedia.org For instance, the presence of ammonia (B1221849) is often used to suppress the formation of secondary amines. google.com Additionally, the use of additives like lithium hydroxide (B78521) and water can help maintain catalyst activity. google.com

Recent advancements have explored the use of cobalt-doped hybrid materials, which have shown high efficiency and selectivity for the hydrogenation of various nitriles to primary amines under milder conditions. researchgate.net These novel catalysts have demonstrated superior performance compared to traditional systems for industrially relevant substrates. researchgate.net

Table 1: Catalysts and Conditions for Nitrile Hydrogenation

| Catalyst | Substrate Type | Key Conditions | Selectivity for Primary Amine | Reference |

| Raney Nickel, Palladium Black, Platinum Dioxide | General Nitriles | Varies | Moderate to High | wikipedia.org |

| Cobalt Boride | General Nitriles | Varies | High | wikipedia.org |

| Sponge or Raney Cobalt with LiOH and H₂O | Aliphatic Nitriles | 60-160°C, 1-300 bar H₂ | Improved | google.com |

| Polydentate Phosphine Ligand with Co Precursor | Aromatic and Aliphatic Nitriles | 100°C, 30 bar H₂ | Quantitative Yields | rsc.org |

| Cobalt-doped Hybrid Material on MgO | Diverse Nitriles | 70°C, 20 bar H₂ | High | researchgate.net |

Ruthenium-Catalyzed Metathesis Reactions in the Synthesis of this compound Derivatives

Ruthenium-catalyzed olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation in the synthesis of complex organic molecules, including derivatives of this compound. This method is particularly valuable for creating cyclic and acyclic amino acid analogs. ru.nlnih.gov

Ring-closing metathesis (RCM) is frequently used to synthesize cyclic amino acid derivatives from acyclic diene precursors. ru.nl The efficiency and functional group tolerance of Grubbs' ruthenium alkylidene catalysts have made this transformation highly effective. ru.nlnih.gov For example, enantiopure amino acid-derived precursors can be cyclized to form six- and seven-membered heterocyclic systems, which are versatile building blocks in drug discovery and natural product synthesis. ru.nl

Cross-metathesis (CM) is another key application, allowing for the coupling of two different olefins. This has been utilized in the synthesis of long-chain bifunctional compounds and amino acid derivatives from fatty acid precursors. rsc.orgifpenergiesnouvelles.fr For instance, the cross-metathesis of fatty esters with acrylonitrile, followed by hydrogenation, yields linear amino acid derivatives that are precursors to polyamides. ifpenergiesnouvelles.fr The slow addition of the ruthenium catalyst can lead to high turnover numbers (TONs), making the process more efficient. rsc.org

The synthesis of (S,S)-2,7-diaminosuberic acid, an analogue of this compound, has been achieved through a sequence of ruthenium-catalyzed cross-metathesis and rhodium-catalyzed hydrogenation of allylglycine derivatives. nih.gov This method provides a high-yielding and unambiguous route to the desired diaminosuberic acid derivatives. nih.gov

Table 2: Ruthenium-Catalyzed Metathesis for Amino Acid Derivatives

| Metathesis Type | Substrates | Catalyst | Product Type | Reference |

| RCM | Enantiopure amino acid-derived dienes | Grubbs' Ruthenium Alkylidene | Cyclic amino acids (6- and 7-membered rings) | ru.nl |

| CM | Fatty esters and acrylonitrile | Commercially available Ru catalysts | Linear nitrile esters | rsc.orgifpenergiesnouvelles.fr |

| CM followed by Hydrogenation | Allylglycine derivatives | Grubbs' catalyst and Wilkinson's catalyst | (S,S)-2,7-Diaminosuberic acid derivatives | nih.gov |

| RCM | Glycine-derived dienes | Grubbs' Catalyst | Cyclic amino acid derivatives | nih.gov |

Allylic Double Substitution Approaches for this compound Precursors

Allylic substitution reactions, particularly those catalyzed by transition metals like palladium and ruthenium, provide a versatile method for the synthesis of α-amino acid derivatives, which can serve as precursors to this compound. acs.orgresearchgate.netmdpi.com These reactions involve the displacement of a leaving group from an allylic substrate by a nucleophile.

A notable approach involves a tandem palladium-catalyzed allylic amination followed by a ru.nlnih.gov-Stevens rearrangement to generate functionalized α-amino acid derivatives. nih.govacs.org This process can create two stereogenic centers with high diastereoselectivity. nih.govacs.org Similarly, a palladium-catalyzed asymmetric allylic substitution cascade using α-(pyridin-1-yl)-acetamides as nucleophiles has been developed to produce chiral piperidine-containing amino acid derivatives. rsc.org

Ruthenium-catalyzed allylic alkylations of chelated amino acid ester enolates have also been shown to be effective for introducing functionalized side chains. researchgate.net These methods can be highly regioselective and stereospecific, allowing for the synthesis of complex amino acid structures. researchgate.net

The synthesis of bis(allylic-α-aminophosphonates) has been achieved through a double nucleophilic substitution of bis(α-aminophosphonates) with ethyl (2-bromomethyl)acrylate under mild conditions. mdpi.com This approach highlights the utility of allylic substitution in creating molecules with multiple functional groups.

Kolbe Electrolysis for the Preparation of this compound Analogues

Kolbe electrolysis is an electrochemical method that involves the decarboxylative dimerization of two carboxylic acids or their carboxylate salts. wikipedia.orgorganic-chemistry.org This reaction proceeds via a two-stage radical process, where electrochemical decarboxylation generates a radical intermediate that then dimerizes to form a new carbon-carbon bond. wikipedia.orgaakash.ac.in

The Kolbe reaction is particularly well-suited for the synthesis of symmetrical dimers. organic-chemistry.org For instance, the electrolysis of adipic acid has been used for the commercial production of sebacic acid. wikipedia.org When a mixture of two different carboxylates is used, a statistical mixture of all possible dimeric products (R₁-R₁, R₁-R₂, and R₂-R₂) is typically formed. wikipedia.orggre.ac.uk This "mixed" Kolbe electrolysis can be a one-step method for producing orthogonally protected diaminodicarboxylic acids. scite.ai

The reaction is carried out by passing an electric current through a solution of the carboxylic acid salt. The nature of the electrode material can influence the reaction outcome; for example, using carbon graphite (B72142) electrodes instead of platinum can lead to the formation of carbocationic intermediates. gre.ac.uk While the Kolbe reaction is a powerful tool, a limitation of the mixed electrolysis is the unavoidable formation of homodimers, which necessitates purification of the desired cross-coupled product. gre.ac.uk

Stereoselective Synthesis of this compound Enantiomers

Derivation from Chiral Pool Compounds (e.g., Allylglycine, Tartaric Acid)

The stereoselective synthesis of specific enantiomers of this compound often utilizes the "chiral pool," which consists of readily available, enantiomerically pure natural products as starting materials. numberanalytics.comslideshare.net This approach simplifies the synthesis of complex chiral molecules by incorporating existing stereocenters. numberanalytics.com

Allylglycine is a key chiral building block for the synthesis of this compound enantiomers. collectionscanada.gc.cagoogle.com For example, enantiopure (S)- and (R)-2-allylglycine can be used to synthesize the corresponding (2S,7S) and (2R,7R) enantiomers of this compound. uni-regensburg.de The synthesis often involves a ruthenium-catalyzed cross-metathesis of protected allylglycine derivatives. nih.gov This strategy has been successfully employed to create dicarba analogues of cystine-containing peptides. nih.govresearchgate.net

Tartaric acid is another versatile chiral pool compound used in the synthesis of various biologically active molecules, including bis-α-amino acids. unifi.itmdpi.comfishersci.ca Its enantiomers provide a scaffold for constructing molecules with multiple stereocenters. unifi.it The synthesis of long-chain tartaric acid diamides, which can act as ceramide analogues, demonstrates the utility of tartaric acid as a starting material. mdpi.com While direct synthesis of this compound from tartaric acid is less commonly reported, the principles of using tartaric acid to control stereochemistry are well-established in the synthesis of related amino acid structures. unifi.it

The use of chiral pool compounds is a cornerstone of asymmetric synthesis, enabling the efficient production of enantiomerically pure target molecules for various applications in research and drug discovery. nih.gov

Table 3: Chiral Pool Starting Materials for Stereoselective Synthesis

| Chiral Pool Compound | Synthetic Strategy | Target Molecule/Analogue | Reference |

| (S)- and (R)-Allylglycine | Ruthenium-catalyzed cross-metathesis | (2S,7S)- and (2R,7R)-2,7-Diaminooctanedioic acid | nih.govuni-regensburg.de |

| L-Allylglycine | Intermolecular condensation | Chiral this compound derivatives | collectionscanada.gc.ca |

| Tartaric Acid | Multi-step synthesis | Hydroxylated indolizidines, bis-α-amino acids | unifi.it |

| Diacetoxysuccinic Anhydride (B1165640) (from Tartaric Acid) | Multi-step synthesis | Long-chain tartaric acid diamides | mdpi.com |

Techniques for Enantiopure this compound Preparation

The synthesis of enantiomerically pure this compound (DAS), also known as diaminosuberic acid, is critical for its application as a non-reducible isostere for cystine in biologically active peptides. collectionscanada.gc.caunifi.it The stereochemistry of the linker is crucial, as demonstrated by studies on dimeric peptides where pure stereoisomers exhibit significantly different binding affinities compared to diastereomeric mixtures. uni-regensburg.deuni-regensburg.de

A prominent method for preparing enantiopure DAS involves olefin metathesis. collectionscanada.gc.ca One such approach starts from the enantiomers of N-Boc protected 2-allylglycine esters. uni-regensburg.de These precursors undergo a cross-metathesis reaction using a Grubbs II catalyst to form the C8 backbone. uni-regensburg.de Subsequent hydrogenation and ester hydrolysis yield the final enantiopure (2S,7S)- or (2R,7R)-diaminooctanedioic acid. collectionscanada.gc.ca

Researchers have explored various strategies to optimize this ring-closing metathesis (RCM) reaction. For instance, two N-protected L-allylglycine units can be anchored to a rigid aromatic template before cyclization, a method that has been shown to produce high yields of the desired cyclic product. collectionscanada.gc.ca An alternative approach involves the sequential esterification of differentially N-protected allylglycine enantiomers onto a flexible linker like ethylene (B1197577) glycol, followed by RCM, though this has been reported to result in modest yields. collectionscanada.gc.ca The stereoselective synthesis of the (2R,7R)-diaminooctanedioic acid has been specifically described as enabling the preparation of potent and selective ligands for neuropeptide Y (NPY) receptors. uni-regensburg.de

Table 1: Key Reactions in Enantiopure DAS Synthesis

| Starting Material | Key Reaction | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| (S)- or (R)-2-Allylglycine (N-Boc protected ester) | Cross-Metathesis | Grubbs II Catalyst | N-Boc protected cyclic alkene precursor | uni-regensburg.de |

| N-Boc-D-allylglycine and N-Cbz-L-allylglycine esterified to ethylene glycol | Ring-Closing Olefin Metathesis | Grubbs Catalyst | Protected derivative of (2R,7R)-2,7-diaminooctanedioic acid | collectionscanada.gc.ca |

| Acyclic diene from L-allylglycine anchored to an aromatic template | Ring-Closing Olefin Metathesis | Grubbs Catalyst | Precursor to LL-2,7-diaminosuberic acid | collectionscanada.gc.ca |

Protecting Group Strategies and Efficient Synthesis of Differentially Protected this compound

The synthesis of differentially protected this compound is essential for its use as a building block in peptide chemistry, allowing for selective modifications at each amino and carboxyl group. scite.aithieme-connect.de The choice of protecting groups must be strategic to ensure they are stable during synthesis and can be removed selectively under mild conditions without affecting other parts of the molecule. glenresearch.comgoogle.com

Commonly used amine-protecting groups in this context include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. thieme-connect.degoogle.com Carboxyl groups are often protected as esters, such as methyl (OMe), t-butyl (OtBu), or phenyl esters. thieme-connect.degoogle.com

An efficient synthesis of a differentially protected (S,S)-2,7-diaminooctanedioic acid derivative has been reported, highlighting its suitability for applications in peptide chemistry. sun.ac.zawanfangdata.com.cnresearchgate.net One notable method for creating orthogonally protected derivatives is the mixed Kolbe electrolytic carboxylative dimerization. thieme-connect.de For example, the dimerization of Boc-Glu-OtBu and Z-Glu-OMe can yield Na-Boc-Na'-Z-l,l-diaminosuberic acid a-tert-butyl ester. thieme-connect.de A significant challenge with this method is the concurrent formation of undesired symmetrical dimers, which necessitates separation from the desired unsymmetrical product. thieme-connect.de

Another strategy involves the olefin metathesis of two differently N-protected amino acids, such as N-Boc-D-allylglycine and N-Cbz-L-allylglycine, linked together. collectionscanada.gc.ca This approach directly leads to a differentially protected cyclic precursor. collectionscanada.gc.ca The selection of protecting groups is crucial; they must be stable to the reaction conditions, such as the presence of acid or base, and allow for selective deprotection later in the synthetic sequence. glenresearch.com

Table 2: Examples of Differentially Protected this compound Derivatives

| N-Protecting Group 1 | N-Protecting Group 2 | Carboxyl Protection | Synthetic Method Mentioned | Reference |

|---|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Z (benzyloxycarbonyl) | α-tert-butyl ester | Mixed Kolbe Electrolysis | thieme-connect.de |

| Boc (tert-butoxycarbonyl) | Z (benzyloxycarbonyl) | Not specified | Olefin Metathesis | collectionscanada.gc.ca |

| Cbz (benzyloxycarbonyl) | Cbz (benzyloxycarbonyl) | Phenacyl monoester | Preparative Synthesis | researchgate.net |

| Boc (tert-butoxycarbonyl) | Z (benzyloxycarbonyl) | Not specified | Asymmetric Synthesis | thieme-connect.de |

Considerations for Scalable Synthesis and Industrial Production of this compound

The scalable and industrial production of this compound presents several challenges, primarily because it is a specialty chemical rather than a commodity. While specific industrial-scale methods for this exact compound are not widely published, considerations for scalability can be inferred from established laboratory and preparative-scale syntheses.

Kolbe electrolysis has been investigated for the preparation of 2,7-diaminosuberic acid derivatives. uni-regensburg.de This electrochemical method can sometimes be adapted for larger-scale production. However, as noted in the synthesis of differentially protected derivatives, the formation of a statistical mixture of products, including desired and undesired dimers, complicates downstream processing and purification, potentially limiting its industrial viability due to separation costs. thieme-connect.de

Methods based on ring-closing metathesis using expensive ruthenium catalysts like the Grubbs catalyst may pose cost challenges for large-scale industrial production. collectionscanada.gc.cauni-regensburg.de Catalyst efficiency, loading, and recovery would be critical factors in determining the economic feasibility of such a route.

For industrial production, alternative pathways might be considered, drawing parallels from the synthesis of structurally related compounds like hexamethylenediamine. Industrial methods for such bulk chemicals often involve processes like catalytic oxidation followed by reductive amination under high pressure and temperature. lookchem.com The development of a scalable synthesis for this compound would likely require moving away from complex, multi-step protecting group chemistry towards more direct and cost-effective catalytic methods. A procedure better suited for larger-scale preparations of related precursors has been noted, suggesting that scalability is a key consideration in synthetic route design. thieme-connect.de

Reactivity and Reaction Mechanisms of 2,7 Diaminooctanedioic Acid

Reduction Reactions of Carboxylic Acid Groups in 2,7-Diaminooctanedioic Acid

The two carboxylic acid groups of this compound can be reduced to primary alcohols, yielding the corresponding diamino alcohol. This transformation typically requires powerful reducing agents, as carboxylic acids are relatively resistant to reduction.

Commonly used reagents for this purpose include lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆). quora.commasterorganicchemistry.com LiAlH₄ is a strong, non-selective reducing agent capable of reducing carboxylic acids, esters, amides, and other functional groups to alcohols or amines. masterorganicchemistry.com The reduction of a carboxylic acid with LiAlH₄ proceeds via a lithium carboxylate salt intermediate, which is then further reduced to the primary alcohol. A subsequent acidic workup is required to protonate the resulting alkoxide.

More recent and milder methods have also been developed. One such process involves the use of an alkaline borohydride (B1222165) in the presence of a halogen, such as iodine, which allows for the reduction of amino acids to amino alcohols under gentle conditions while preserving chirality. google.comgoogle.com Another modern approach utilizes ammonia-borane in the presence of a titanium tetrachloride (TiCl₄) catalyst, which can selectively reduce acids at room temperature, even in the presence of other functional groups like amides and esters. nih.gov

Table 1: Comparison of Reagents for Carboxylic Acid Reduction

| Reagent | Conditions | Selectivity | Products from this compound |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Strong, typically in ether or THF, followed by acid workup. masterorganicchemistry.com | Non-selective, reduces many functional groups. masterorganicchemistry.com | 2,7-diaminooctane-1,8-diol |

| Borane (B₂H₆) | Typically in THF. | More selective for carboxylic acids than LiAlH₄. quora.com | 2,7-diaminooctane-1,8-diol |

| Alkaline Borohydride / Halogen | Gentle conditions. google.comgoogle.com | Preserves chirality centers. google.comgoogle.com | 2,7-diaminooctane-1,8-diol |

Nucleophilic Substitution and Condensation Reactions of this compound

The bifunctional nature of this compound, possessing both nucleophilic amino groups and electrophilic carboxylic acid groups, makes it an ideal substrate for condensation reactions, notably amide and ester formation.

Amide Formation Pathways for this compound

Amide bonds are formed by the reaction of a carboxylic acid with an amine. libretexts.org Direct reaction is slow and requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org Therefore, in laboratory and industrial synthesis, the carboxylic acid group is typically "activated" to facilitate the reaction. libretexts.org

A prevalent method for amide formation, particularly in peptide synthesis, involves the use of coupling agents like carbodiimides. fishersci.co.uk Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily attacked by a nucleophilic amine to form the amide bond, with the carbodiimide (B86325) being converted to a urea (B33335) byproduct. luxembourg-bio.com To improve efficiency and reduce side reactions like racemization, additives such as N-hydroxybenzotriazole (HOBt) are often included. fishersci.co.ukluxembourg-bio.com HOBt reacts with the O-acylisourea to form an active ester, which then smoothly acylates the amine. luxembourg-bio.com

As this compound possesses two carboxylic acids and two amino groups, it can react with diamines to form polyamides or be selectively protected to allow for controlled peptide bond formation at one terminus. libretexts.org

Esterification Reactions of this compound

Esterification involves the reaction of a carboxylic acid with an alcohol. byjus.com The classic method is the Fischer-Speier esterification, where the carboxylic acid and alcohol are heated in the presence of a strong acid catalyst, such as sulfuric acid. byjus.com This is an equilibrium-driven process, and the reaction is typically pushed toward the ester product by using an excess of the alcohol or by removing the water formed during the reaction. saskoer.ca

For more sensitive substrates or to achieve higher yields under milder conditions, other methods are employed. Similar to amide synthesis, carbodiimide coupling agents like DCC can be used. orgsyn.org In this procedure, the carboxylic acid, alcohol, DCC, and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), are mixed in an inert solvent. orgsyn.org The DCC activates the carboxylic acid, and DMAP acts as an acyl-transfer catalyst, leading to the efficient formation of the ester. orgsyn.org This method is particularly effective for sterically hindered alcohols and acids. orgsyn.org

Intramolecular Cyclization and Peptide Linkage Formation in this compound Systems

The unique structure of this compound, with its eight-carbon backbone, makes it a valuable building block in peptide chemistry, particularly for inducing specific structural constraints through cyclization.

Formation of Lactams and Cyclic Peptides from this compound

This compound has garnered significant interest as a stable, non-reducible isostere of the disulfide bridge in cystine. unifi.it By incorporating this molecule into a peptide sequence, the two amino or two carboxylic acid groups can be used to form bridges, creating conformationally constrained cyclic peptides. unifi.itthieme-connect.de The synthesis of such structures requires careful use of orthogonal protecting groups to ensure that the correct amide bonds are formed. thieme-connect.de

Intramolecular cyclization of a single this compound molecule, where one of its amino groups reacts with its distal carboxylic acid group, would result in the formation of a nine-membered cyclic lactam. The formation of β-lactam rings, which are four-membered rings, can be catalyzed by enzymes like β-lactam synthetase in the presence of ATP. nih.gov While larger rings are common, the formation of medium-sized rings like a nine-membered lactam can be thermodynamically and kinetically challenging. However, when incorporated as a linker in a larger peptide chain, the formation of lactam bridges is a key application. For example, lactam analogs of bioactive peptides like actinomycin (B1170597) have been synthesized by replacing ester linkages with amide bonds derived from diamino acids, demonstrating the feasibility of this chemical transformation. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid |

| 2,7-diaminooctane-1,8-diol |

| Acetic acid |

| Adipic acid |

| Ammonia (B1221849) |

| Aspartic acid |

| Cysteine |

| Cystine |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| Glutamic acid |

| Glycine |

| 1,6-hexanediamine |

| N-hydroxybenzotriazole (HOBt) |

| Leucine |

| Lithium aluminum hydride |

| Lysine (B10760008) |

| Phenylalanine |

| Serine |

| Threonine |

| Titanium tetrachloride |

| Tyrosine |

Side Reactions and Byproduct Formation During this compound Transformations

The synthesis and chemical transformation of this compound (DAS) and its derivatives are often accompanied by the formation of side products. The nature and extent of these side reactions depend on the reaction conditions, protecting group strategies, and the reagents employed.

One of the key synthetic routes to the core structure of DAS derivatives involves olefin cross-metathesis. uni-regensburg.de While effective in forming the carbon-carbon double bond of the unsaturated precursor, this reaction can lead to byproducts. For instance, the self-metathesis of the starting allylglycine derivative can occur, leading to undesired homodimers. The efficiency of the cross-metathesis is highly dependent on the catalyst and reaction conditions.

In the context of peptide synthesis, where DAS is used as a dicarba analogue of cystine, the selective protection of its two amino and two carboxylic acid groups is crucial. unifi.itthieme-connect.de Inadequate or unstable protecting groups can lead to a variety of side reactions. For example, during peptide coupling steps, if one of the amino groups is not properly protected, it can react, leading to undesired branching or oligomerization. The use of protecting groups like benzyloxycarbonyl (Cbz) for amines and phenacyl esters for carboxylic acids has been reported to provide differentially protected forms suitable for peptide chemistry. researchgate.net However, the removal of these protecting groups can sometimes lead to side reactions if not performed under optimal conditions.

Furthermore, reactions involving the modification of the DAS backbone, such as epoxidation, can also present challenges. The introduction of an oxirane moiety is valuable for creating conformational constraints but must be controlled to avoid unwanted rearrangements or opening of the epoxide ring under the reaction conditions. unifi.it

The following table summarizes potential side reactions and byproducts encountered during the transformation of this compound.

| Reaction Type | Intended Transformation | Potential Side Reactions | Resulting Byproducts |

| Olefin Cross-Metathesis | Formation of unsaturated DAS backbone | Self-metathesis of starting material | Homodimers of the precursor |

| Peptide Coupling | Amide bond formation at one amino group | Reaction at the second, unprotected or deprotected amino group | Branched peptides, oligomers |

| Deprotection | Removal of protecting groups (e.g., Cbz, t-Bu) | Incomplete deprotection; acid-labile side group cleavage | Partially protected intermediates; degradation products |

| Epoxidation | Formation of an oxirane ring on the backbone | Uncontrolled ring-opening | Diols or other addition products |

Mechanistic Insights into this compound Reactivity

The reactivity of this compound is fundamentally governed by the presence of its two primary functional groups: the amino groups and the carboxylic acid groups. These groups can act as nucleophiles, electrophiles (in their activated form), and participants in hydrogen bonding.

Role of Amino Groups as Nucleophiles

The primary amino groups in this compound are potent nucleophiles, a characteristic central to many of its synthetic applications. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, forming new covalent bonds.

This nucleophilicity is most prominently exploited in peptide synthesis, where the amino groups of DAS are coupled with the activated carboxylic acid of another amino acid or peptide fragment. uni-regensburg.de In these reactions, a coupling agent such as EDC·HCl/HOBt is used to activate the carboxyl group, making it susceptible to nucleophilic attack by the amino group of DAS to form a stable amide bond. uni-regensburg.deresearchgate.net The general procedure involves the formation of an active ester intermediate, which is then readily displaced by the nitrogen nucleophile.

The nucleophilic character of the amino groups is also fundamental in the synthesis of various derivatives. For example, they can react with:

Acylating agents: to form amides.

Alkylating agents: to form secondary or tertiary amines, although over-alkylation can be a competing process.

Protecting group reagents: such as carbobenzyloxy chloride (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield protected amino acids essential for controlled, stepwise synthesis. sun.ac.za

The nucleophilicity of the amino groups can be modulated by the pH of the reaction medium. In acidic conditions, the amino groups are protonated to form ammonium ions (-NH₃⁺), which significantly diminishes their nucleophilicity. Conversely, in basic or neutral conditions, the free amino form (-NH₂) predominates, maximizing its nucleophilic reactivity.

Hydrogen Bonding Effects on Transition States in this compound Reactions

Hydrogen bonding plays a critical, though often subtle, role in the reactivity of this compound by influencing the stability of ground states, intermediates, and, most importantly, transition states. wikipedia.org A transition state is the highest energy point along a reaction coordinate, and its stability directly affects the reaction rate. youtube.com

The this compound molecule possesses multiple sites for hydrogen bonding: the amino groups act as hydrogen bond donors, while the carbonyl oxygens of the carboxylic acid groups act as hydrogen bond acceptors. byjus.comnih.gov These groups can form both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds can pre-organize the molecule into a specific conformation, which may be more or less favorable for a given reaction. For instance, a hydrogen bond between an amino group and a carbonyl oxygen could create a cyclic-like conformation. This pre-organization can lower the entropic cost of reaching a cyclic transition state, for example, in a cyclization reaction.

Intermolecular Hydrogen Bonding: In bimolecular reactions, intermolecular hydrogen bonds with solvent molecules or other reagents can significantly stabilize or destabilize the transition state.

Stabilization: In reactions where charge separation develops in the transition state, polar, protic solvents can form hydrogen bonds that stabilize this charge, thereby lowering the activation energy. For example, in the nucleophilic attack of an amino group, the developing positive charge on the nitrogen and negative charge on the electrophile's carbonyl oxygen can be stabilized by hydrogen-bonding solvents.

Transition State Analysis: In complex reactions such as 1,3-dipolar cycloadditions involving derivatives of DAS, the analysis of transition states is key to understanding the stereochemical outcome. unifi.it Hydrogen bonding interactions within the transition state assembly, involving the amino or carboxyl functionalities (or their protected forms), can direct the approach of the reacting molecules, favoring one stereoisomeric product over another. unifi.it These interactions can lock the transition state into a more rigid conformation, enhancing stereoselectivity.

The weakening of an X-H bond (like N-H or O-H) involved in hydrogen bonding can be observed spectroscopically, reflecting the influence on the molecule's electronic structure, which is intrinsically linked to its reactivity and the energetics of its reaction pathways. wikipedia.org

Biological and Biochemical Investigations of 2,7 Diaminooctanedioic Acid

Enzymatic Pathways Involving 2,7-Diaminooctanedioic Acid

Role of this compound as an Enzyme Substrate in Amino Acid Metabolism

Amino acid metabolism encompasses a series of biochemical processes that involve the breakdown and synthesis of amino acids. nih.govslideshare.net Key reactions in these pathways include transamination, where an amino group is transferred from an amino acid to a keto-acid, and deamination, the removal of an amino group. slideshare.netbasicmedicalkey.com These processes are fundamental for the production of various nitrogen-containing compounds and for the utilization of amino acid carbon skeletons for energy or glucose production. nih.gov

While this compound is structurally similar to intermediates in amino acid metabolic pathways, its direct and significant role as a substrate for the primary enzymes in central amino acid metabolism is not well-documented in publicly available research. It is recognized as a synthetic amino acid derivative and has been primarily investigated for its utility as a building block in peptide synthesis and as a modulator of specific enzymes, rather than as a direct participant in mainstream metabolic pathways like glycolysis or the citric acid cycle. sun.ac.zacollectionscanada.gc.ca

Participation in Lysine (B10760008) Biosynthesis Mechanisms and Microbial Metabolism

Lysine, an essential amino acid in mammals, is synthesized in bacteria, fungi, and plants through several distinct pathways. genome.jpwikipedia.orggenome.jp One of the primary routes is the diaminopimelate (DAP) pathway, which involves a series of enzymatic reactions starting from aspartate. genome.jpkegg.jp A key intermediate in this pathway is LL-2,6-diaminoheptanedioate (also known as LL-diaminopimelate or DAP). genome.jp

While this compound is a close structural analog of diaminopimelic acid, differing by a single methylene (B1212753) group in its carbon backbone, it is not a natural intermediate in the known lysine biosynthesis pathways. genome.jpnih.gov The enzymes of the DAP pathway are specific for the seven-carbon diaminopimelate structure. genome.jp However, the structural similarity has led to the investigation of this compound and its derivatives as potential inhibitors or probes for the enzymes involved in this pathway. nih.gov

This compound and Analogues as Enzyme Modulators

Inhibition of Cystathionine (B15957) γ-Lyase (CSE) by this compound Analogues

Cystathionine γ-lyase (CSE) is a key enzyme in the reverse transsulfuration pathway, responsible for the synthesis of cysteine and the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. nih.govnih.gov Given its physiological importance, the modulation of CSE activity through inhibitors is an area of active research. rcsb.org

This compound, as a dethia analog of cystathionine, has been investigated for its inhibitory potential against CSE. nih.gov Research has shown that it acts as a competitive inhibitor of the enzyme. nih.gov In one study, this compound exhibited a notable IC₅₀ value, indicating its ability to inhibit CSE activity. nih.govresearchgate.net The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

The inhibitory activity of this compound is part of a broader investigation into substrate analogs as CSE inhibitors. nih.govresearchgate.net The table below summarizes the inhibitory concentrations (IC₅₀) of this compound and related compounds against CSE.

| Compound | IC₅₀ (μM) | Fold Increase in IC₅₀ Compared to CPC |

|---|---|---|

| S-3-carboxypropyl-L-cysteine (CPC) | 71 ± 7 | - |

| This compound | 923 | 13 |

| LL-2,6-Diaminopimelic acid | 3479 | 49 |

| 2,8-Diaminononanedioic acid | 1917 | 27 |

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition by this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the design of enzyme inhibitors by systematically modifying the chemical structure of a lead compound to enhance its potency and selectivity. nih.govnih.govmdpi.com For inhibitors of cystathionine γ-lyase (CSE), SAR studies have provided valuable insights into the structural features that govern their inhibitory activity. nih.gov

Investigations into a series of dicarboxylic acids and their amino derivatives have revealed the importance of the carbon chain length for CSE inhibition. nih.gov For instance, when comparing S-carboxymethyl-, S-carboxyethyl-, and S-carboxypropyl-cysteine, an increase in the alkyl chain length led to a significant decrease in the IC₅₀ value, indicating stronger inhibition. nih.gov

Specifically for dethia-analogs of cystathionine, the length of the carbon backbone is a critical determinant of inhibitory potency. nih.gov this compound, the direct dethia analog of cystathionine, showed a 13-fold higher IC₅₀ value compared to S-3-carboxypropyl-L-cysteine (CPC). nih.gov Shortening the backbone by one methylene group (as in LL-2,6-diaminopimelic acid) or lengthening it by one (as in 2,8-diaminononanedioic acid) resulted in a 49-fold and 27-fold increase in their respective IC₅₀ values, demonstrating that the eight-carbon backbone of this compound is near optimal for this class of inhibitors. nih.gov The presence of the sulfur atom in the parent molecule, cystathionine, is also highlighted as important for binding, with its removal in the dethia analogs leading to a decrease in inhibitory potency. nih.gov

Interference with Cysteine-Glutamate Transporter (xCT)

The cysteine-glutamate transporter, also known as system Xc⁻ or xCT, is an amino acid antiporter that plays a critical role in cellular redox homeostasis. wikipedia.orgnih.govnih.gov It facilitates the uptake of extracellular cystine in exchange for intracellular glutamate. frontiersin.orgd-nb.info This imported cystine is then reduced to cysteine, a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). nih.govfrontiersin.org

Given its function, the synthesis of bis-amino acids, including derivatives of this compound, has been explored as a strategy for designing inhibitors of the xCT transporter. unifi.it The rationale behind this approach is that such molecules can mimic the structure of cystine and potentially interfere with its transport. unifi.it By inhibiting xCT, these compounds can disrupt cystine uptake, leading to glutathione depletion and increased oxidative stress, a state that can be particularly detrimental to cancer cells which often exhibit high levels of xCT expression. nih.govnih.gov

Molecular Interactions and Mechanisms of Action of this compound in Biological Systems

The biological activity of this compound, also known as diaminosuberic acid, stems from its specific molecular structure, which allows it to interact with various biological targets and participate in or modulate key cellular pathways.

Formation of Hydrogen Bonds and Electrostatic Interactions with Molecular Targets

This compound possesses two amino groups and two carboxylic acid groups, making it capable of forming multiple hydrogen bonds and electrostatic interactions. These characteristics allow it to serve as a versatile structural component, particularly as a linker in the design of bioactive peptides. Its utility is prominently demonstrated in the development of ligands for Neuropeptide Y (NPY) receptors.

Researchers have utilized this compound to create dimeric ligands targeting the NPY Y4 receptor. In one such example, it was used to link two C-terminal pentapeptide moieties of human pancreatic polypeptide (Tyr-Arg-Leu-Arg-Tyr-NH2) to create a potent Y4 receptor agonist known as BVD-74. uni-regensburg.de The stereochemistry of the this compound linker is critical for the ligand's binding affinity. Studies comparing the pure (2R,7R) and (2S,7S) diastereomers found that the (2R,7R) configuration resulted in a ligand with superior binding and functional activity at the Y4 receptor. uni-regensburg.denih.gov This stereochemical discrimination highlights that the precise spatial arrangement of the linker's functional groups is crucial for orienting the attached peptide chains correctly within the receptor's binding pocket, thereby optimizing the necessary hydrogen bonds and electrostatic interactions for effective agonism. nih.gov

The flexible yet constrained nature of the octanedioic acid backbone allows it to act as a scaffold, positioning the pharmacophoric elements of the larger molecule for optimal interaction with their biological target. This principle has also been applied in creating dicarba bridge mimetics in other peptide systems, where orthogonally-protected 2,7-diaminosuberic acid residues are installed to create stable, saturated linkages within peptides. mdpi.com

Influence on Signal Transduction and Metabolic Regulation

This compound has been shown to directly influence metabolic pathways by inhibiting key enzymes. One significant target is cystathionine γ-lyase (CSE), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. researchgate.netwikipedia.org CSE plays a crucial role in the reverse transsulfuration pathway, which is responsible for the synthesis of cysteine and the production of hydrogen sulfide (H₂S), a gaseous signaling molecule involved in various physiological processes. researchgate.net

Research has demonstrated that this compound acts as an inhibitor of human CSE. researchgate.net By blocking the activity of this enzyme, it can modulate the metabolic flux through the transsulfuration pathway and reduce the endogenous production of H₂S. This inhibitory action positions this compound as a modulator of H₂S-dependent signal transduction.

Furthermore, through its role as a linker in synthetic ligands, this compound indirectly influences signal transduction pathways mediated by NPY receptors. The NPY system is integral to regulating processes such as food intake, cardiovascular function, and emotional responses. nih.govfrontiersin.org Dimeric ligands, such as the Y4 receptor agonist BVD-74 which incorporates a this compound linker, activate these receptors, leading to downstream signaling events like the inhibition of adenylate cyclase and modulation of calcium channels. frontiersin.orguni-regensburg.de

| Enzyme/Receptor Target | Effect of this compound | Biological Pathway/System Affected | Reference |

| Cystathionine γ-lyase (CSE) | Inhibition | Transsulfuration pathway, H₂S signaling | researchgate.net |

| Neuropeptide Y (NPY) Y4 Receptor | Component of a potent agonist (linker) | NPY signal transduction | uni-regensburg.denih.gov |

Antimicrobial Activities of this compound

The structural similarity of this compound to meso-diaminopimelic acid (DAP) suggests its potential as an antimicrobial agent. DAP is an essential component of the peptidoglycan cell wall in many bacteria, and the metabolic pathway leading to its synthesis is a well-established target for antibiotics. acs.org

Mechanism of Interference with Bacterial Cell Wall Synthesis

The primary proposed mechanism for the antimicrobial activity of this compound is its interference with bacterial cell wall biosynthesis. The bacterial cell wall is a rigid structure composed of peptidoglycan, which consists of polysaccharide chains cross-linked by short peptides. mdpi.comcreative-biolabs.com In many gram-negative and some gram-positive bacteria, the DAP molecule is a critical component of these peptide cross-links, providing structural integrity to the cell wall. acs.org

As an analogue of DAP, this compound (diaminosuberic acid) can disrupt this process. It is hypothesized that it may act as a competitive inhibitor for the enzymes involved in the DAP pathway, thereby preventing the synthesis of lysine, another crucial cell wall component in other bacteria. acs.org Alternatively, non-canonical D-amino acids and their analogues can be mistakenly incorporated into the peptidoglycan structure. nih.gov This incorporation of a structurally different molecule can disrupt the normal geometry of the peptide cross-links, weakening the cell wall, increasing susceptibility to osmotic lysis, and ultimately leading to bacterial cell death. nih.govfrontiersin.org Some literature explicitly includes (2R, 7R)-diaminosuberic acid in discussions regarding agents that act on the bacterial cell wall. unipd.it

Cellular Protective Roles of this compound in Oxidative Stress Models

While direct evidence is limited, some research suggests that derivatives of this compound (aminosuberic acid) are involved in processes related to oxidative stress. For instance, a fluorinated derivative, 18F-5-fluoro-L-aminosuberic acid, has been developed as a PET imaging agent for visualizing oxidative stress in vivo. frontiersin.org Additionally, synthetic analogues of diaminosuberic acid have been explored as inhibitors of trypanothione (B104310) reductase, an enzyme crucial for the oxidative stress defense in trypanosomatid parasites. tandfonline.com

Attenuation of Apoptosis in Neuronal Cell Lines

Currently, there is a lack of specific research findings in the available scientific literature detailing the role of this compound in attenuating apoptosis in neuronal cell lines subjected to oxidative stress. While other compounds have been shown to protect neuronal cells from apoptosis induced by oxidative conditions, dedicated studies investigating this specific activity for this compound have not been identified in the reviewed search results. wikipedia.org Therefore, no detailed research findings or data tables on this specific topic can be presented.

Applications of 2,7 Diaminooctanedioic Acid in Advanced Materials and Bio Conjugation

Polymer Science Applications of 2,7-Diaminooctanedioic Acid

While direct research on the utilization of this compound in the synthesis of biodegradable polymers like poly(aspartic acid) and its copolymers is not extensively documented in the provided search results, the broader context of diamino acids in polymer chemistry suggests its potential. Biodegradable polymers are of great interest as environmentally friendly alternatives to traditional plastics. nanochemsolutions.comsrce.hrmdpi.compolysciences.comwiley-vch.de Poly(aspartic acid) (PASA) is a biodegradable and water-soluble polymer derived from the amino acid aspartic acid. wikipedia.org It can be synthesized through methods like the polymerization of maleic anhydride (B1165640) in the presence of ammonium (B1175870) hydroxide (B78521) or the ring-opening polymerization of N-carboxyanhydride (NCA) derivatives. wikipedia.orggoogle.com

Similarly, hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are widely explored for applications in controlled release systems. nih.govmdpi.comnih.govmdpi.com The properties of hydrogels can be tuned by the choice of monomers and crosslinking agents. Although specific studies detailing the use of this compound in these hydrogel systems were not found, its bifunctional nature with two amino and two carboxylic acid groups suggests its potential as a crosslinker or monomer to create novel hydrogel structures.

Utilization in the Synthesis of Biodegradable Polymers, including Poly(aspartic acid) and its Copolymers

Role of this compound in Peptide and Amino Acid Analog Synthesis

The application of this compound is well-established in the realm of peptide and amino acid chemistry, where it serves as a crucial component in creating novel bioactive molecules.

This compound is a key intermediate for the synthesis of various amino acids and peptides. researchgate.net Its structure allows for differential protection of its amino and carboxyl groups, making it a versatile building block in both solution-phase and solid-phase peptide synthesis. thieme-connect.de This strategic protection enables the stepwise construction of complex peptide chains. It is particularly recognized as a dicarba analogue of cystine, where the disulfide bridge is replaced by a more stable carbon-carbon bond. lookchem.comunifi.it

Table 1: Key Data on this compound and its Stereoisomers

| Property | (2S,7S)-2,7-Diaminooctanedioic Acid | (2R,7R)-2,7-Diaminooctanedioic Acid |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂O₄ nih.gov | C₈H₁₆N₂O₄ nih.gov |

| Molecular Weight | 204.22 g/mol nih.gov | 204.22 g/mol nih.gov |

| IUPAC Name | (2S,7S)-2,7-diaminooctanedioic acid nih.gov | (2R,7R)-2,7-diaminooctanedioic acid nih.gov |

| InChIKey | YQZHANAPVDIEHA-WDSKDSINSA-N nih.gov | YQZHANAPVDIEHA-PHDIDXHHSA-N nih.gov |

| Common Synonym | L,L-2,7-Diaminosuberic acid thieme-connect.de | D,D-2,7-Diaminosuberic acid |

The incorporation of this compound into peptide structures has led to the development of novel bioactive compounds and peptide mimetics. researchgate.net Peptide mimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. nih.gov The replacement of the labile disulfide bond in cystine-containing peptides with the stable ethylene (B1197577) bridge of this compound is a key strategy to create more robust bioactive peptides. unifi.it

Research has shown that dimeric peptides utilizing a this compound linker can exhibit high affinity and selectivity for specific receptors, such as the neuropeptide Y (NPY) Y4 receptor. uni-regensburg.deuni-regensburg.de For instance, a dimeric peptide containing two pentapeptide moieties linked by this compound, known as BVD-74, has been identified as a high-affinity agonist for the Y4 receptor. uni-regensburg.deuni-regensburg.de The stereochemistry of the this compound linker plays a crucial role in the biological activity of these dimeric ligands. uni-regensburg.de

Table 2: Examples of Bioactive Peptides Incorporating this compound

| Compound Name | Linker | Target Receptor | Biological Activity | Reference |

|---|---|---|---|---|

| BVD-74 (diastereomeric mixture) | This compound | NPY Y4 Receptor | High-affinity agonist | uni-regensburg.deuni-regensburg.de |

| (2R,7R)-BVD-74 | (2R,7R)-2,7-Diaminooctanedioic acid | NPY Y4 Receptor | Stereoselective agonist | uni-regensburg.de |

Conformationally constrained peptides often exhibit enhanced biological activity and selectivity due to their reduced flexibility. nih.govsemanticscholar.orghelsinki.fi this compound serves as an effective scaffold for the synthesis of such constrained peptides. unifi.itresearchgate.net By incorporating this diacid into a peptide sequence, a cyclic structure is formed, which restricts the conformational freedom of the peptide backbone.

The synthesis of these cyclic peptides often involves techniques like ring-closing metathesis (RCM) to form the dicarba bridge. researchgate.net This approach has been successfully used to create conformationally constrained cyclic peptides that mimic the structure of disulfide-bridged peptides but with increased metabolic stability. unifi.itresearchgate.net The ability to create these constrained structures is valuable in drug design and the development of new therapeutic agents. nih.govresearchgate.net

Development of Novel Bioactive Compounds and Peptide Mimetics

This compound in Bioconjugation Strategies for Molecular Probes and Functionalization

This compound (DAS), also known as α,α'-diaminosuberic acid, has emerged as a valuable component in the field of bioconjugation. Its utility stems from its structure as a bis-α-amino acid, which allows it to act as a stable, conformationally defining linker in the synthesis of complex biomolecules. A primary application of DAS is as a non-reducible and metabolically stable isostere of the cystine disulfide bridge. unifi.it

In peptide chemistry, disulfide bonds are crucial for maintaining the tertiary structure and biological activity of many peptides and proteins. However, these bonds are susceptible to reduction and cleavage in biological environments. By replacing a natural cystine linkage with the eight-carbon backbone of this compound, a "dicarba analogue" of cystine is formed. researchgate.net This substitution creates a covalent, chemically robust bridge that is resistant to reductive cleavage, thereby enhancing the stability of the resulting peptide analogue. unifi.it

This strategy of using DAS to introduce conformational constraints is a key functionalization technique. unifi.it It allows for the precise control over the three-dimensional shape of a peptide, which is critical for its interaction with biological targets. The synthesis of differentially protected forms of this compound, such as those with phenacyl and Cbz protecting groups, has been developed to facilitate its seamless incorporation into standard solid-phase or solution-phase peptide synthesis protocols. researchgate.net These tailored building blocks enable chemists to construct well-defined molecular probes and other functionalized molecules with enhanced stability and predetermined conformations.

Application of this compound in Neuropeptide Y Receptor Ligand Design and Synthesis

A significant application of this compound is in the development of selective ligands for Neuropeptide Y (NPY) receptors, which are implicated in various physiological processes and are important drug targets. frontiersin.orgwikipedia.org The compound serves as a critical linker in the design of dimeric ligands to enhance binding affinity and selectivity for specific NPY receptor subtypes. uni-regensburg.de

A notable example is the dimeric peptide BVD-74, a high-affinity and selective antagonist for the NPY Y4 receptor. uni-regensburg.de BVD-74's structure consists of two identical C-terminally amidated pentapeptide units (Tyr-Arg-Leu-Arg-Tyr-NH₂) that are covalently joined by a this compound linker. This bivalent approach allows the ligand to span multiple binding sites or interact more effectively with the receptor, leading to improved pharmacological properties compared to a monomeric peptide. uni-regensburg.de

Research has highlighted the critical importance of the linker's stereochemistry. The stereoselective synthesis of (2R,7R)-diaminooctanedioic acid enabled the creation of (2R,7R)-BVD-74. uni-regensburg.de This specific stereoisomer demonstrated a five-fold higher binding affinity for the Y4 receptor than its diastereomer, (2S,7S)-BVD-74. uni-regensburg.de The well-defined spatial orientation provided by the (2R,7R) linker is evidently more favorable for optimal interaction with the receptor.

Due to its high affinity, (2R,7R)-BVD-74 has been utilized as a parent structure for the development of molecular tools for studying the Y4 receptor. This includes the creation of radiolabeled ligands like [3H]UR-KK193 and fluorescently labeled probes, which are essential for receptor binding assays and imaging studies. uni-regensburg.de

Interactive Data Table: Comparison of BVD-74 Diastereomers

| Compound Name | Linker Stereochemistry | Receptor Target | Relative Binding Affinity (pKi) |

| (2R,7R)-BVD-74 | (2R,7R) | NPY Y4 Receptor | 8.6 |

| (2S,7S)-BVD-74 | (2S,7S) | NPY Y4 Receptor | ~5-fold lower than (2R,7R) |

Analytical Techniques for Characterization and Quantification of 2,7 Diaminooctanedioic Acid

Chromatographic Methods for 2,7-Diaminooctanedioic Acid Analysis

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from complex mixtures and the determination of its purity.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful tool for assessing the purity of synthesized this compound derivatives. uni-regensburg.de This method allows for the detection of impurities by monitoring the absorbance of the eluting compounds at specific wavelengths, typically around 220 nm for peptide-like structures. uni-regensburg.de The purity is determined by comparing the peak area of the target compound to the total area of all detected peaks.

A typical HPLC system for this analysis includes a degasser, a binary pump for creating the mobile phase gradient, a thermostated column compartment to ensure reproducible results, and an autosampler for automated injection of samples. uni-regensburg.de

Table 1: Example of HPLC System Configuration for Purity Assessment

| Component | Example Specification |

| System | Agilent 1100 series |

| Degasser | G1379A |

| Binary Pump | G1312A |

| Diode Array Detector | G1315A |

| Column Compartment | G1316A |

| Autosampler | G1329A |

This table illustrates a common setup for HPLC analysis, as described in a study on neuropeptide Y receptor antagonists incorporating a this compound linker. uni-regensburg.de

Reversed-phase chromatography (RPC) is a widely used technique for the separation and purification of a broad range of molecules, including amino acid derivatives like this compound. sigmaaldrich.comchromtech.com In RPC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. chromtech.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For compounds with ionizable functional groups, such as the amino and carboxylic acid groups in this compound, the pH of the mobile phase is a critical parameter. biotage.com Adjusting the pH can suppress the ionization of these groups, increasing their hydrophobicity and retention on the reversed-phase column. biotage.com For acidic compounds, acidifying the mobile phase can lead to improved peak shape and selectivity. biotage.com

A common stationary phase for the separation of such compounds is a C18 column, which consists of silica (B1680970) particles chemically bonded with octadecyl chains. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid to control the pH. biotage.comchromatographyonline.com

Table 2: Typical Parameters for Reversed-Phase HPLC of Amino Acid Derivatives

| Parameter | Typical Value/Condition |

| Stationary Phase | C18 (e.g., Phenomenex Kinetex 5u XB-C18) uni-regensburg.de |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid in Water) chromatographyonline.com |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile) chromatographyonline.com |

| Flow Rate | 1.0 mL/min uni-regensburg.de |

| Detection | UV at 220 nm uni-regensburg.de |

This table provides a general overview of conditions often employed in reversed-phase HPLC for compounds similar in nature to this compound.

Ion exchange chromatography (IEX) is a powerful technique for separating charged molecules, making it suitable for the analysis of amino acids and organic acids. fredhutch.orgharvardapparatus.com This method utilizes a stationary phase with charged functional groups that interact with oppositely charged analytes. For a compound like this compound, which possesses both amino (positively charged at low pH) and carboxylic acid (negatively charged at high pH) groups, the choice of ion exchanger and the pH of the mobile phase are critical for achieving separation. harvardapparatus.com

Cation exchange chromatography, with a negatively charged stationary phase, can be used to retain the protonated amino groups, while anion exchange chromatography, with a positively charged stationary phase, can retain the deprotonated carboxyl groups. libretexts.org Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase, which disrupts the electrostatic interactions between the analyte and the stationary phase. harvardapparatus.com Ion exchange chromatography has been successfully applied in the separation of various dicarboxylic acids. amazonaws.com

Ion exclusion chromatography is another relevant technique, particularly for separating ionic compounds from non-ionic or weakly ionized compounds. It is often used for the analysis of organic acids.

For more comprehensive analysis, chromatographic methods are often coupled with mass spectrometry (MS), a technique known as hyphenation. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the identification and quantification of compounds in complex mixtures. nih.govchromatographyonline.com

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of a mass spectrometer. uni-regensburg.de This technique is particularly useful for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov Recent advancements in LC-MS/MS methods have enabled enhanced detection and quantification of dicarboxylic acids in biological matrices. chromatographyonline.com

GC-MS, on the other hand, is suitable for volatile and thermally stable compounds. For non-volatile compounds like organic acids, a derivatization step is typically required to increase their volatility before GC analysis. nih.gov While GC-MS has been traditionally used for organic acid analysis, LC-MS methods are often preferred due to simpler sample preparation and shorter analysis times. nih.govchromatographyonline.com

Table 3: Comparison of LC-MS and GC-MS for Organic Acid Analysis

| Feature | LC-MS | GC-MS |

| Sample Volatility | Not required | Required (derivatization may be needed) nih.gov |

| Sample Preparation | Often simpler | Can be more laborious nih.gov |

| Analytical Run Time | Generally shorter | Can be longer nih.gov |

| Sensitivity | High | High nih.gov |

| Selectivity | High | High nih.gov |

This table summarizes the key differences between LC-MS and GC-MS for the analysis of organic acids, highlighting the advantages of LC-MS in terms of sample preparation and speed. nih.gov

Ion Exclusion and Ion Exchange Chromatography for Complex Sample Analysis of Organic Acids including this compound

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its derivatives. sun.ac.za By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are the most common types of NMR experiments. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum provide information about the different types of protons and their neighboring atoms. Similarly, a ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Confirmation of Amine and Carboxylic Acid Functionalities

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

For this compound, FT-IR spectroscopy is essential for confirming the presence of its defining amine (-NH₂) and carboxylic acid (-COOH) functionalities. The carboxylic acid group exhibits a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a result of hydrogen bonding. spectroscopyonline.com Additionally, a sharp and intense C=O (carbonyl) stretching band appears around 1700-1725 cm⁻¹. spectroscopyonline.comresearchgate.net The amine group is characterized by N-H stretching vibrations, which typically appear as one or two bands in the 3500-3300 cm⁻¹ region, and N-H bending (scissoring) vibrations around 1650-1580 cm⁻¹. The presence of these specific bands provides strong evidence for the successful synthesis or isolation of the target compound.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Amine | N-H Stretch | 3500 - 3300 | Medium |

| Alkane | C-H Stretch | 2960 - 2850 | Medium to Strong |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

Note: The exact positions of the peaks can be influenced by the sample's physical state (solid or liquid) and intermolecular interactions like hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of this compound and Intermediates

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental composition from its exact mass.

For this compound, HRMS is used to confirm its molecular formula, C₈H₁₆N₂O₄, by matching the experimentally measured mass to the theoretically calculated exact mass. nih.gov This technique is also crucial during multi-step syntheses, where it can be used to verify the identity of reaction intermediates. uni-regensburg.de Techniques such as Electrospray Ionization (ESI) are often coupled with HRMS, as they are soft ionization methods that typically leave the molecule intact, showing a prominent molecular ion or a protonated/deprotonated molecular ion peak. uni-regensburg.de

Table 2: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂O₄ | nih.gov |

| Calculated Exact Mass | 204.111007 Da | nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule.

While obtaining suitable crystals of the parent this compound can be challenging, the technique has been successfully applied to its derivatives. uni-regensburg.deresearchgate.net In many synthetic applications, this compound serves as a linker or a scaffold, and determining the crystal structure of the resulting larger molecule confirms the connectivity and, crucially, the absolute configuration (R/S) at its two stereocenters. uni-regensburg.de This is particularly important as the biological or chemical properties of different stereoisomers can vary significantly. The structural data obtained from X-ray crystallography is vital for structure-activity relationship (SAR) studies and for understanding intermolecular interactions. collectionscanada.gc.ca

Methodological Considerations for Purity Assessment and Ensuring Reproducibility in this compound Research

Ensuring the purity of this compound is paramount for obtaining reliable and reproducible research data. The presence of impurities, such as starting materials, byproducts, or stereoisomers, can significantly impact experimental outcomes.

A common and effective method for assessing the purity of amino acids and their derivatives is High-Performance Liquid Chromatography (HPLC). uni-regensburg.deresearchgate.net Analytical reversed-phase HPLC, often coupled with a UV or mass spectrometric detector, can separate the target compound from impurities, allowing for quantification of its purity. google.com For chiral compounds like this compound, chiral HPLC methods may be necessary to determine the enantiomeric or diastereomeric excess. In some cases, pre-column derivatization with agents like o-phthaldialdehyde (OPA) is used to enhance detection sensitivity and chromatographic resolution. researchgate.net

To ensure reproducibility in research involving this compound, it is essential to:

Thoroughly characterize the compound using a combination of the analytical techniques described above (FT-IR, HRMS, and where applicable, X-ray crystallography and NMR).

Rigorously document all experimental procedures, including synthesis, purification, and analytical methods.

Clearly report the purity of the compound used in any subsequent experiments, as determined by a quantitative method like HPLC. uni-regensburg.de

By adhering to these methodological considerations, researchers can ensure the integrity of their findings and allow for consistent replication of their work by the broader scientific community.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

Advanced Theoretical and Computational Studies on 2,7 Diaminooctanedioic Acid

Quantum Chemical Calculations of 2,7-Diaminooctanedioic Acid Molecular Structures and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the fundamental properties of a molecule from first principles. pku.edu.cnmdpi.com These methods solve approximations of the Schrödinger equation to predict the equilibrium geometry (bond lengths and angles), vibrational frequencies, and various electronic properties of a molecule like this compound.

Research in related fields often employs sophisticated software packages like Gaussian to perform these calculations. pku.edu.cn Such studies can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These electronic properties are key to understanding the molecule's reactivity, stability, and intermolecular interaction capabilities. For instance, the calculated properties can help explain the molecule's role as a nucleophile or electrophile in potential reactions.

Public chemical databases provide a wealth of computationally derived properties for this compound. These values, calculated using various computational models, offer a standardized set of data for researchers.

Table 1: Computed Molecular Properties of this compound This table is interactive. Click on the headers to sort the data.

| Property Name | Property Value | Reference |

|---|---|---|

| Molecular Weight | 204.22 g/mol | frontiersin.org |

| Molecular Formula | C₈H₁₆N₂O₄ | frontiersin.org |

| XLogP3-AA | -5.5 | frontiersin.org |

| Hydrogen Bond Donor Count | 4 | frontiersin.org |

| Hydrogen Bond Acceptor Count | 6 | frontiersin.org |

| Rotatable Bond Count | 7 | frontiersin.org |

| Exact Mass | 204.11100700 Da | frontiersin.org |

| Topological Polar Surface Area | 127 Ų | frontiersin.org |

| Heavy Atom Count | 14 | frontiersin.org |

| Formal Charge | 0 | frontiersin.org |

Molecular Dynamics Simulations of this compound Interactions with Biological Targets

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique allows researchers to observe how a molecule like this compound behaves in a biological environment and how it interacts with specific targets such as proteins or receptors. uni-regensburg.de

A significant application of MD simulations involving this compound is in the study of Neuropeptide Y (NPY) receptor antagonists. laccei.org In this context, the (2R,7R)-enantiomer of this compound has been used as a rigid linker to connect two pharmacophores, creating bivalent antagonists. laccei.org MD simulations, often combined with induced fit docking, are performed to understand how these antagonist molecules bind to the NPY Y1 receptor. laccei.org These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-receptor complex, and the conformational changes that occur upon binding, providing crucial information for optimizing antagonist affinity and selectivity. laccei.org

Furthermore, experimental studies have shown that this compound can act as an inhibitor of human cystathionine (B15957) γ-lyase (CSE), an enzyme involved in hydrogen sulfide (B99878) (H₂S) signaling. unifi.it While the initial finding is experimental, MD simulations represent a next logical step to computationally investigate this inhibition. Researchers could use MD to model the binding of this compound to the active site of CSE, clarifying the mechanism of inhibition and identifying the specific molecular interactions responsible for its inhibitory activity.

Prediction of Reaction Pathways and Energy Landscapes for this compound Transformations

Computational chemistry provides powerful tools for predicting the feasibility and mechanisms of chemical reactions. By calculating the potential energy surface for a given transformation, researchers can identify the most likely reaction pathways, locate transition states, and determine the activation energies required for the reaction to proceed. researchgate.netnih.gov DFT calculations are a cornerstone of this approach, enabling the computation of Gibbs free energies for reactants, intermediates, transition states, and products. laccei.orgresearchgate.net

While specific computational studies detailing the transformation pathways of this compound are not widely published, the methodologies are well-established for analogous systems. For example, the synthesis of this compound derivatives often involves reactions like cross-metathesis. uni-regensburg.de A theoretical study of such a reaction would involve:

Mapping the Reaction Coordinate: Defining the geometric changes as reactants convert to products.

Locating Stationary Points: Calculating the structures and energies of the reactants, products, and any intermediates.

Finding Transition States: Identifying the highest energy point along the lowest energy reaction path, which represents the kinetic barrier to the reaction.